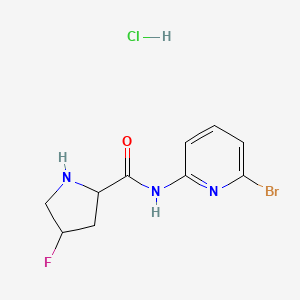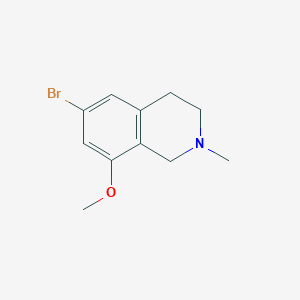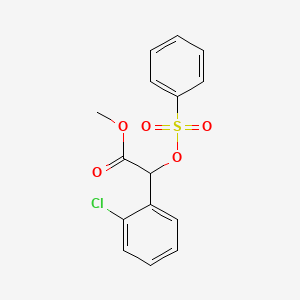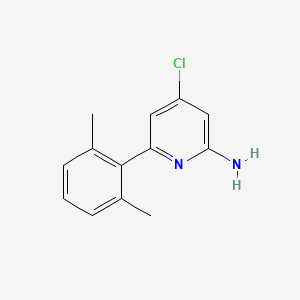
4-Chloro-6-(2,6-dimethylphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine typically involves the chlorination of a precursor compound followed by amination. One common method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This intermediate is then treated with ammonia in ethanol to produce the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be displaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.
Scientific Research Applications
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Materials science: It can be used in the development of new materials with specific properties.
Biological studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the function of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2,6-dimethylphenyl)pyrimidine
- 4-chloro-6-(2,6-dimethylphenyl)pyridazine
- 4-chloro-6-(2,6-dimethylphenyl)pyrazine
Uniqueness
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring. This pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-6-(2,6-dimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-8-4-3-5-9(2)13(8)11-6-10(14)7-12(15)16-11/h3-7H,1-2H3,(H2,15,16) |
InChI Key |
KPDPXFUTYXYGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NC(=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



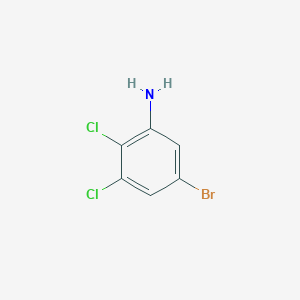
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
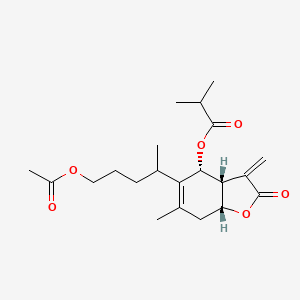
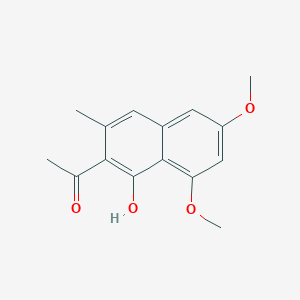
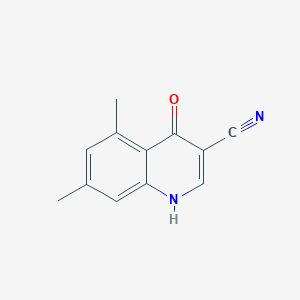
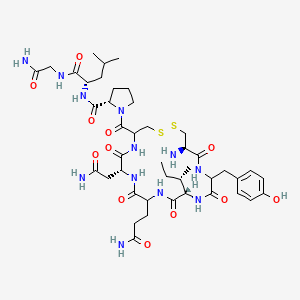
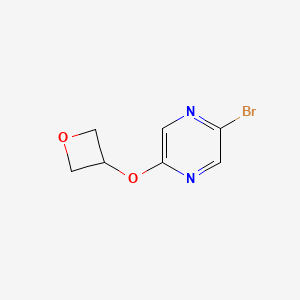
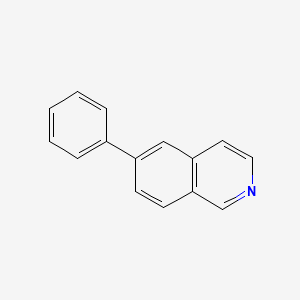
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
